molecular formula C20H16ClIN2O3S B5037174 N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide

Cat. No. B5037174
M. Wt: 526.8 g/mol
InChI Key: PIBICJBNAYAFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that plays a crucial role in the regulation of cell cycle progression and DNA damage response. MLN4924 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide inhibits the activity of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to cullin-RING ligases (CRLs) is required for their activation and subsequent ubiquitination of target proteins. N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide disrupts this process by inhibiting NAE, leading to the accumulation of the CRL substrate proteins and subsequent cell cycle arrest, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide has been shown to induce cell cycle arrest in cancer cells by inhibiting the activity of NAE and disrupting the neddylation pathway. This results in the accumulation of the CRL substrate proteins, leading to the activation of the DNA damage response and subsequent apoptosis. Moreover, N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide is its specificity for NAE, which makes it an ideal tool for studying the neddylation pathway and its role in cancer development and progression. However, N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity to normal cells. Moreover, N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide requires careful handling and storage conditions to maintain its stability and activity.

Future Directions

For N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide research include the identification of biomarkers for patient selection, the development of combination therapies to enhance its efficacy, and the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders.

Synthesis Methods

The synthesis of N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide involves a series of chemical reactions that result in the formation of the final product. The synthesis process starts with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminophenyl)sulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 3-chloro-2-methylphenylamine to form N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide.

Scientific Research Applications

N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo. N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE and thereby disrupting the neddylation pathway.

properties

IUPAC Name

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClIN2O3S/c1-13-17(21)6-4-8-19(13)24-28(26,27)15-11-9-14(10-12-15)23-20(25)16-5-2-3-7-18(16)22/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBICJBNAYAFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]-2-iodobenzamide

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